![molecular formula C12H17NO B2737265 (2R)-2-(3,4-Dihydro-2H-chromen-4-yl)propan-1-amine CAS No. 2248219-50-1](/img/structure/B2737265.png)
(2R)-2-(3,4-Dihydro-2H-chromen-4-yl)propan-1-amine
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Overview
Description
(2R)-2-(3,4-Dihydro-2H-chromen-4-yl)propan-1-amine is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known as homoveratrylamine, and it has been synthesized using various methods.
Scientific Research Applications
(2R)-2-(3,4-Dihydro-2H-chromen-4-yl)propan-1-amine has been studied for its potential applications in scientific research. One of the main areas of research has been its use as a ligand for dopamine receptors. This compound has been shown to have high affinity for dopamine receptors, which makes it a useful tool for studying the role of dopamine in various physiological processes.
Mechanism of Action
The mechanism of action of (2R)-2-(3,4-Dihydro-2H-chromen-4-yl)propan-1-amine is not fully understood. However, it is known to act as a dopamine receptor agonist. This means that it binds to dopamine receptors and activates them, leading to an increase in dopamine signaling.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (2R)-2-(3,4-Dihydro-2H-chromen-4-yl)propan-1-amine are primarily related to its effects on dopamine signaling. Dopamine is a neurotransmitter that plays a role in various physiological processes, including movement, reward, and motivation. (2R)-2-(3,4-Dihydro-2H-chromen-4-yl)propan-1-amine has been shown to increase dopamine signaling, which can lead to changes in these processes.
Advantages and Limitations for Lab Experiments
One of the main advantages of (2R)-2-(3,4-Dihydro-2H-chromen-4-yl)propan-1-amine for lab experiments is its high affinity for dopamine receptors. This makes it a useful tool for studying the role of dopamine in various physiological processes. However, one limitation of this compound is that it may have off-target effects on other receptors or signaling pathways.
Future Directions
There are several potential future directions for research on (2R)-2-(3,4-Dihydro-2H-chromen-4-yl)propan-1-amine. One area of research could be to study its effects on specific dopamine receptor subtypes. Another area of research could be to investigate its potential therapeutic applications, such as in the treatment of Parkinson's disease or other dopamine-related disorders. Additionally, further research could be conducted to better understand its mechanism of action and potential off-target effects.
Synthesis Methods
The synthesis of (2R)-2-(3,4-Dihydro-2H-chromen-4-yl)propan-1-amine has been achieved using various methods. One of the most commonly used methods involves the reaction between homoveratryl alcohol and ammonium acetate in the presence of a palladium catalyst. This method yields the desired product with a high yield and purity. Other methods include the reduction of homoveratryl nitrile and the reductive amination of homoveratryl aldehyde.
properties
IUPAC Name |
(2R)-2-(3,4-dihydro-2H-chromen-4-yl)propan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-9(8-13)10-6-7-14-12-5-3-2-4-11(10)12/h2-5,9-10H,6-8,13H2,1H3/t9-,10?/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZNGZKLCGZWOHM-RGURZIINSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1CCOC2=CC=CC=C12 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN)C1CCOC2=CC=CC=C12 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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